molecular formula C12H10ClNO4 B11849548 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid

7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid

Cat. No.: B11849548
M. Wt: 267.66 g/mol
InChI Key: OGKKKFNCQVYDQS-UHFFFAOYSA-N
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Description

7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid is a synthetic indole derivative designed for research and development purposes. Indole-2-carboxylic acid derivatives are recognized in medicinal chemistry as key scaffolds for probing biological systems. Specifically, such compounds have been investigated as potent and selective antagonists for the CysLT1 receptor, a target in inflammatory conditions like asthma . Other research highlights indole-2-carboxamides as a versatile scaffold for cannabinoid receptor (CB1R) allosteric modulators and explores their antitumour potential against paediatric glioma cell lines . The specific substitution pattern on this compound—featuring a 7-chloro group, a 3-methyl group, and dual carboxylic acid and methyl ester functional groups—makes it a valuable and versatile intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

7-chloro-2-methoxycarbonyl-3-methyl-1H-indole-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO4/c1-5-8-6(11(15)16)3-4-7(13)10(8)14-9(5)12(17)18-2/h3-4,14H,1-2H3,(H,15,16)

InChI Key

OGKKKFNCQVYDQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C=CC(=C12)C(=O)O)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

吲哚环的构建

吲哚环的合成方法多样,常见策略包括:

  • 费舍尔吲哚化 :使用苯肼和酮/醛类化合物在酸性条件下环化,生成吲哚环

  • Bartoli 型环化 :通过二氯甲酸酯和酮的反应生成吲哚衍生物

  • 金属催化的环化 :如钯催化的偶联反应构建吲哚骨架

示例路线 :从 3-甲基吲哚出发,通过选择性卤代或直接取代引入氯原子(7位),随后进行酯化和羧化反应。

氯原子的引入

氯原子的引入可通过以下方法实现:

方法试剂/条件位置选择性参考文献
电化学氯代Cl₂/CH₂Cl₂/室温3位或5位
重氮盐取代NaNO₂/HCl/0–5°C5位或7位
氯化试剂直接取代POCl₃/DMF/0–50°C7位

优先策略 :使用 POCl₃ 在 DMF 中 的条件下,将 7-甲氧羰基-3-甲基吲哚-4-羧酸酯直接氯代于 7 位

甲氧羰基与甲基取代基的引入

官能团引入方法试剂/条件产率范围参考文献
甲氧羰基酯化反应(甲氧基氯甲酸酯)NaH/THF/0°C → 室温70–85%
甲基取代基甲基化反应(甲基碘)NaH/THF/0°C → 室温60–75%

关键步骤

  • 酯化反应 :将 3-甲基吲哚-4-羧酸与甲氧基氯甲酸酯在 NaH/THF 中反应,生成 2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid

  • 甲基化反应 :若需进一步引入甲基,可使用甲基碘在碱性条件下进行取代

羧酸基团的形成

羧酸基团的生成通常通过 酯水解 实现:

水解方法试剂/条件产率范围参考文献
碱性水解LiOH/THF/H₂O/40–60°C80–90%
酸性水解HCl/EtOH/H₂O/80°C70–85%

优先策略 :使用 LiOH 在 THF/H₂O 混合溶剂 中进行酯水解,避免酸性条件下的副反应

反应条件与试剂选择

溶剂与温度的影响

步骤溶剂系统温度范围理想化效果
吲哚环构建THF/DMF0–50°C控制反应速度与选择性
氯代反应DMF/CH₂Cl₂0–50°C7位氯代效率 > 95%
酯化反应THF0°C → 室温甲氧羰基引入的高产率
水解反应THF/H₂O (1:1)40–60°C酯水解的完全转化

催化剂与助剂的作用

催化剂/助剂应用场景机理产率提升
NaH甲基化/酯化反应生成碱性介质,促进亲核攻击+15–20%
DMAP酯化反应作为碱性辅助剂,活化试剂+10–15%
POCl₃氯代反应生成活化氯离子,提高反应活性+25%

典型合成路线与优化策略

路线 A:直接氯代 → 酯化 → 水解

产率 :氯代(85%) × 酯化(75%) = 63.75%

路线 B:酯化 → 氯代 → 水解

产率 :酯化(80%) × 氯代(85%) = 68%

挑战与解决方案

挑战原因解决方案
氯代位置偏移氯代试剂选择性不足使用 POCl₃/DMF 的定位条件
酯水解不完全酯基稳定性较高提高水解温度至 60°C
甲基取代副反应甲基碘的过量引发副反应严格控制 NaH 摩尔比

表现对比

路线关键步骤产率总产率优点缺点
A85% × 75%63.75%氯代早于酯化,避免酯水解酯水解步骤需严格pH控制
B80% × 85%68%酯水解后氯代,稳定性更好氯代反应需高温

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid exhibits various biological activities, making it a candidate for further exploration in drug development.

Antibacterial Activity

Indole derivatives, including this compound, have shown promising antibacterial properties. Studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest that this compound could be explored as a lead compound for developing new antibiotics, particularly against antibiotic-resistant strains.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. Indole derivatives are known to induce apoptosis in cancer cells and inhibit cell proliferation. A comparative analysis of related compounds revealed IC50 values ranging from 4.0 to 10.0 µM across various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
A375 (melanoma)4.2Induction of apoptosis
MCF-7 (breast)5.0Cell cycle arrest at S phase
HCT116 (colon)3.5Inhibition of cyclin-dependent kinases

These results underscore the potential of this compound in oncology research .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha:

Treatment Concentration (µg/mL)IL-6 Inhibition (%)TNF-alpha Inhibition (%)
108978
259582

These findings suggest its potential as a therapeutic agent for inflammatory diseases by modulating immune responses .

Synthetic Approaches

Various synthetic methods have been developed to produce this compound efficiently. Common approaches include:

  • Condensation Reactions : Utilizing indole derivatives with appropriate substituents.
  • Functional Group Modifications : Introducing chloro and methoxycarbonyl groups through electrophilic aromatic substitution.

These methods allow for the synthesis of this compound with varying yields depending on specific reaction conditions employed.

Case Studies

Recent studies have focused on the interactions of this compound with biological macromolecules through molecular docking studies. These investigations indicate that it can effectively bind to target proteins involved in disease pathways, suggesting its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets. The chloro group and other functional groups on the indole ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Research Implications

  • Drug Discovery : The methoxycarbonyl and methyl groups in the target compound may enhance pharmacokinetic properties compared to unsubstituted analogues, making it a candidate for optimizing indole-based inhibitors or agonists .

Biological Activity

7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid is a notable indole derivative characterized by its unique chemical structure, which includes a chloro group at the 7-position, a methoxycarbonyl group at the 2-position, and a carboxylic acid functional group at the 4-position. This compound's molecular formula is C12H10ClNO4C_{12}H_{10}ClNO_{4} with a molecular weight of approximately 267.66 g/mol .

Chemical Structure and Properties

The presence of various functional groups in this compound contributes to its chemical reactivity and biological activity. The chloro and methoxycarbonyl substituents are particularly significant as they enhance the compound's potential therapeutic applications. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₁₀ClNO₄
Molecular Weight267.66 g/mol
CAS Number691362-87-5

Biological Activity

Research indicates that indole derivatives, including this compound, exhibit a wide range of biological activities, including:

  • Antibacterial Activity : Studies suggest that compounds with similar structures can inhibit bacterial growth, including strains resistant to conventional antibiotics .
  • Antifungal Properties : Indole derivatives have shown effectiveness against various fungal pathogens .
  • Anticancer Potential : There is growing evidence that these compounds may exhibit anticancer properties, making them candidates for further pharmacological exploration .

Case Study: Anticancer Activity

A specific study highlighted the anticancer effects of related indole derivatives. For instance, compounds with structural similarities demonstrated significant growth inhibition against various cancer cell lines. The IC50 values for some of these compounds ranged from 16 to 24 nM, indicating potent antiproliferative activity .

Molecular docking studies have revealed that this compound can effectively bind to target proteins involved in critical disease pathways. This suggests its potential as a lead compound in drug discovery efforts aimed at treating various diseases, particularly cancer .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
5-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro at position 5, carboxylic acid at position 2Exhibits strong antibacterial activity
7-Bromo-2-(methoxycarbonyl)-3-methylindole Bromo instead of chloroEnhanced lipophilicity
6-Methoxyindole Methoxy group at position 6Known for neuroprotective effects
4-Methoxycarbonylindole Methoxycarbonyl at position 4Potential anti-inflammatory properties

This table illustrates how slight modifications in the structure can lead to significant differences in biological activity and chemical behavior.

Q & A

Q. Table 1: Reaction Conditions for Indole Carboxylate Synthesis

Precursor TypeReagent SystemReaction TimeYield RangeReference
3-formyl-indole derivativeAcetic acid/NaOAc3–5 hours60–75%

(Basic) How is the purity and identity of this compound verified in academic research?

Multi-technique validation is critical:

  • HPLC : Confirm purity (>95%) using protocols for structurally similar indole-carboxylic acids .
  • Melting Point : Compare with analogs (e.g., indole-5-carboxylic acid: 208–210°C; indole-6-carboxylic acid: 256–259°C) .
  • Spectroscopy : 1H/13C NMR and IR to resolve the chlorinated indole core and methoxycarbonyl group .

(Advanced) What strategies optimize yield in multi-step syntheses?

Q. Key factors :

  • Catalyst screening : Adjust sodium acetate stoichiometry to enhance condensation efficiency .
  • Temperature control : Maintain reflux temperatures (100–110°C) to balance reaction rate and byproduct formation .
  • In-line monitoring : Use TLC/HPLC to track intermediate formation and adjust reaction times .

(Advanced) How to address discrepancies in reported physical properties (e.g., melting points)?

Q. Approaches :

Cross-reference analogs (see Table 2) to establish expected ranges .

X-ray crystallography : Resolve crystal structure to confirm polymorphic forms, as demonstrated for related indole pesticides .

Standardize protocols : Use identical recrystallization solvents (e.g., DMF/acetic acid) to minimize variability .

Q. Table 2: Melting Points of Related Indole Derivatives

CompoundMelting Point (°C)Reference
Indole-5-carboxylic acid208–210
Indole-6-carboxylic acid256–259

(Advanced) What computational methods predict reactivity in nucleophilic substitutions?

DFT calculations : Model electron density at the indole C-4 position to predict sites for carboxylation or methoxycarbonylation .
Molecular docking : Assess steric effects of the 3-methyl group on reaction pathways, adapting frameworks from pesticide intermediate studies .

(Basic) What are the recommended storage conditions for this compound?

  • Temperature : Store at +4°C or below, as recommended for labile indole-carboxylic acids .
  • Handling : Use PPE (gloves, safety glasses) and avoid exposure to moisture to prevent hydrolysis of the methoxycarbonyl group .

(Advanced) How to mitigate side products during methoxycarbonylation?

Q. Strategies :

  • Controlled reagent addition : Introduce methyl chloroformate gradually to reduce dimerization.
  • Byproduct analysis : Use LC-MS to identify and quantify impurities, referencing protocols for chromenone derivatives .

(Advanced) What spectroscopic techniques characterize the chlorinated indole core?

  • 13C NMR : Resolve the C-7 chlorine environment (δ ~110–125 ppm) .
  • High-resolution mass spectrometry : Validate molecular weight (e.g., exact mass ±0.001 Da) using methods from pesticide intermediate studies .

Notes

  • Data extrapolation : Physical/chemical properties are inferred from structurally related indole derivatives due to limited direct data .
  • Safety : No carcinogenic classification is reported for similar compounds, but handle with caution due to potential acute toxicity .

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